2-(Tributylstannyl)thiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

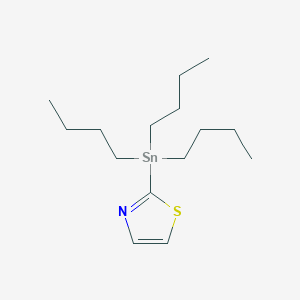

Structure

2D Structure

属性

IUPAC Name |

tributyl(1,3-thiazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOFQGMXQCSPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376849 | |

| Record name | 2-(Tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121359-48-6 | |

| Record name | 2-(Tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(1,3-thiazol-2-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Tributylstannyl)thiazole CAS number and properties

An In-depth Technical Guide to 2-(Tributylstannyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 121359-48-6, is a pivotal organotin reagent in modern organic synthesis.[1][2] Its unique structure, combining a reactive thiazole ring with a versatile tributylstannyl group, makes it an indispensable tool for the formation of carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in synthetic chemistry, and essential safety and handling protocols.

Chemical and Physical Properties

This compound is a clear, nearly colorless liquid with a molecular formula of C₁₅H₂₉NSSn and a molecular weight of 374.17 g/mol .[1][2] It exhibits thermal stability, as indicated by its high boiling and flash points.[1][2] Proper storage in a sealed, dry environment at 2–8°C is recommended to maintain its integrity.[1][2]

| Property | Value |

| CAS Number | 121359-48-6 |

| Molecular Formula | C₁₅H₂₉NSSn |

| Molecular Weight | 374.17 g/mol [1][2] |

| Appearance | Clear, almost colorless liquid[1][2] |

| Boiling Point | 307–309 °C[1][2][3][4] |

| Density | 1.190 g/mL at 25 °C[1][2][3][4] |

| Refractive Index | n20/D 1.5200[1][2][3][4] |

| Flash Point | >230 °F (>110 °C)[1][2][3][4] |

| Solubility | Not miscible or difficult to mix with water[1][2] |

| Storage Temperature | 2–8°C, sealed in a dry environment[1][2][4] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, with the Grignard reagent and lithium-tin exchange methods being the most common due to their high yields.[1]

Experimental Protocol: Synthesis via Lithium-Tin Exchange

A common laboratory-scale synthesis involves the reaction of 2-bromothiazole with butyllithium to form an organolithium intermediate, which is then quenched with tributyltin chloride.

-

Step 1: Lithiation Dissolve 2-bromothiazole in anhydrous diethyl ether or tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Step 2: Stannylation Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.

-

Step 3: Quenching Add tributyltin chloride (Bu₃SnCl) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir overnight.[5]

-

Step 4: Work-up and Purification Quench the reaction with water and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography.

Applications in Organic Synthesis

The primary application of this compound is as a key reagent in Stille cross-coupling reactions for the arylation of thiazoles.[1][3] This palladium-catalyzed reaction allows for the precise formation of carbon-carbon bonds between the thiazole ring and various organic halides or triflates, enabling the synthesis of complex heteroaromatic compounds.[1]

Stille Cross-Coupling Reaction

In a typical Stille coupling, this compound serves as the organostannane component, which reacts with an aryl halide in the presence of a palladium catalyst to form a 2-arylthiazole.

Caption: General workflow for a Stille cross-coupling reaction.

The thiazole moiety is a common scaffold in many biologically active molecules.[2] Consequently, this compound is a valuable precursor in pharmaceutical chemistry and drug discovery for creating derivatives with potential antitumor, antibacterial, and antiviral properties.[1][2]

Logical Relationship of Applications

Caption: Applications of this compound.

Safety and Handling

Due to its organotin nature, this compound must be handled with care.[1] It is classified as toxic if swallowed and harmful in contact with skin.[6][7] It also causes skin and serious eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors or mist.[1][6]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from light and moisture.[1][6] An inert gas atmosphere is recommended to prevent oxidation.[1]

-

First Aid:

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[6] Avoid release into the environment.[6]

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. Its versatility as a synthetic building block, particularly in the construction of complex heterocyclic systems, ensures its continued importance in the fields of organic synthesis and medicinal chemistry.

References

- 1. This compound: Synthesis and Key Applications [hzsqchem.com]

- 2. This compound: Synthesis and Key Applications - Enigmatic Blog [enigmaticblog.com]

- 3. 2-Tributylstannylthiazole 97 121359-48-6 [sigmaaldrich.com]

- 4. 121359-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 121359-48-6 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 121359-48-6 Cas No. | 2-(Tributylstannyl)-1,3-thiazole | Apollo [store.apolloscientific.co.uk]

Synthesis of 2-(Tributylstannyl)thiazole from 2-Bromothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(tributylstannyl)thiazole from 2-bromothiazole, a critical building block in organic synthesis, particularly in the construction of complex molecules through Stille cross-coupling reactions.[1][2][3] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and a summary of the quantitative data associated with these processes.

Introduction

This compound is a valuable organotin reagent widely employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1][2] Its synthesis from 2-bromothiazole is a fundamental transformation, enabling the introduction of the thiazole moiety into a wide array of organic scaffolds. The most common and efficient methods for this conversion are the Grignard reagent method and the lithium-tin exchange method, both of which offer high yields.[1][4]

Physicochemical Properties

This compound is a clear, nearly colorless liquid with a molecular formula of C₁₅H₂₉NSSn and a molecular weight of 374.17 g/mol .[1][4] Key physical properties are summarized in the table below.

| Property | Value |

| Boiling Point | 307-309 °C[1][4] |

| Density | 1.190 g/mL at 25 °C[1][4] |

| Refractive Index | n20/D 1.5200[1][4] |

| Flash Point | >230 °F (>110 °C)[1][4] |

| Storage | Store in a cool, dry, and well-ventilated place under an inert atmosphere.[1][2][4] |

Synthetic Methodologies

The primary routes for the synthesis of this compound from 2-bromothiazole involve the formation of a highly reactive organometallic intermediate, which is then quenched with tributyltin chloride.

Grignard Reagent Method

This classical approach involves the formation of a Grignard-like intermediate from 2-bromothiazole using n-butyllithium, followed by reaction with tributyltin chloride. This method is lauded for its high efficiency, with reported yields between 92% and 97%.[1][4]

Lithium-Tin Exchange Method

A closely related and equally effective method is the direct lithium-halogen exchange on 2-bromothiazole at low temperatures, followed by the addition of tributyltin chloride. This route also provides excellent yields, typically around 90%.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic methods.

| Parameter | Grignard Reagent Method | Lithium-Tin Exchange Method |

| Starting Material | 2-Bromothiazole | 2-Bromothiazole |

| Key Reagents | n-Butyllithium, Tributyltin chloride | n-Butyllithium, Tributyltin chloride |

| Solvent | Anhydrous Ether / Hexane | Anhydrous Ether |

| Reaction Temperature | 0 °C to -78 °C | -78 °C to Room Temperature |

| Reaction Time | Stirred overnight[1][4] | Stirred to completion after warming[1][4] |

| Yield | 92-97%[1][4] | ~90%[1][4] |

| Purification | Extraction and solvent removal | Silica gel chromatography[1][4] |

Experimental Protocols

Protocol 1: Grignard Reagent Method

Materials:

-

2-Bromothiazole

-

n-Butyllithium in hexane

-

Tributyltin chloride

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Water (for quenching)

Procedure:

-

Under an inert argon atmosphere, add a solution of 2-bromothiazole in anhydrous diethyl ether to a flame-dried reaction vessel.

-

Cool the solution to 0 °C.

-

Add a hexane solution of n-butyllithium dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 1 hour.

-

Cool the reaction mixture to -78 °C.

-

Slowly add a solution of tributyltin chloride in anhydrous diethyl ether.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Quench the reaction by the careful addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the product.[1][4]

Protocol 2: Lithium-Tin Exchange Method

Materials:

-

2-Bromothiazole

-

n-Butyllithium

-

Tributyltin chloride

-

Anhydrous diethyl ether

-

Water (for quenching)

-

Silica gel for chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-bromothiazole in anhydrous diethyl ether.

-

Cool the solution to -78 °C.

-

Add n-butyllithium dropwise to the cooled solution to form the lithiated intermediate.

-

Gradually introduce a solution of tributyltin chloride in diethyl ether to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with water.

-

Perform an aqueous workup, including extraction with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate the solution.

-

Purify the crude product via silica gel chromatography to obtain this compound.[1][4]

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis.

Application in Stille Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[1][2] This reaction allows for the formation of a carbon-carbon bond between the thiazole ring and various organic electrophiles, such as aryl or vinyl halides and triflates. The catalytic cycle of the Stille reaction is a cornerstone of modern synthetic chemistry.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

The synthesis of this compound from 2-bromothiazole is a well-established and highly efficient process, crucial for the advancement of medicinal chemistry and materials science. Both the Grignard reagent and lithium-tin exchange methods provide reliable access to this key synthetic intermediate. Careful execution of the detailed protocols under inert conditions is paramount to achieving high yields and purity. The utility of the product in Stille cross-coupling reactions underscores its importance in the synthesis of complex molecular architectures.

References

- 1. This compound: Synthesis and Key Applications - Enigmatic Blog [enigmaticblog.com]

- 2. 2-(Tri-n-butylstannyl)thiazole, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound: Synthesis and Key Applications [hzsqchem.com]

Physical properties: boiling point, density, refractive index

An In-depth Technical Guide to the Physical Properties of Ethanol: Boiling Point, Density, and Refractive Index

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of common solvents is paramount for formulation, quality control, and regulatory compliance. This technical guide provides a detailed overview of three critical physical properties of ethanol: boiling point, density, and refractive index. It includes standardized experimental protocols for their determination and presents the data in a clear, comparative format.

Core Physical Properties of Ethanol

Ethanol (C₂H₅OH) is a widely used solvent and excipient in the pharmaceutical industry.[1] Its physical characteristics are well-defined, and their accurate measurement is crucial for ensuring the purity and consistency of materials.

A summary of the key physical properties of ethanol is presented below. These values are dependent on temperature and pressure, and the conditions for measurement are noted where available.

| Physical Property | Value | Conditions |

| Boiling Point | 78 °C | Standard atmospheric pressure |

| Density | 0.78576 g/cm³ | 25 °C |

| Refractive Index | 1.361 | 20 °C (Sodium D line, 589.3 nm) |

| 1.3595 | 25 °C |

Note: The literature boiling point of ethanol is widely cited as 78°C. Experimental values may vary slightly based on atmospheric pressure and experimental setup.[2] One study noted an experimental boiling point of 76°C at 765 mm Hg.[2] The density and refractive index values are also temperature-dependent.[3]

Experimental Protocols

Accurate determination of these physical properties requires standardized and validated methodologies. The following sections detail common experimental protocols for measuring the boiling point, density, and refractive index of ethanol.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles.[1]

This method is suitable for larger sample volumes and can simultaneously serve as a purification step.[1][4]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling stones or a stir bar.[4]

-

Procedure:

-

Assemble the distillation apparatus.[1]

-

Place at least 5 mL of the ethanol sample into the distilling flask, along with a few boiling stones to ensure smooth boiling.[4]

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask.[1]

-

Record the temperature when the liquid is actively boiling and condensing, and the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point.[4]

-

Record the barometric pressure.[2]

-

This method is advantageous when working with small sample volumes (less than 0.5 mL).[2]

-

Apparatus: Thiele tube, thermometer, small glass vial (Durham tube), capillary tube (sealed at one end), rubber band, and a heat source.[2]

-

Procedure:

-

Attach a small vial containing about 0.25-0.5 mL of the ethanol sample to a thermometer using a rubber band. The bottom of the vial should be flush with the thermometer bulb.[2]

-

Place a capillary tube, with the open end down, into the vial.[2]

-

Insert the thermometer assembly into a Thiele tube containing heating oil.

-

Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[2]

-

Remove the heat and allow the apparatus to cool.[2]

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[2]

-

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly measured using a digital density meter or a pycnometer.

This is a modern and highly accurate method.[5][6][7][8]

-

Apparatus: A digital density meter equipped with an oscillating U-tube.

-

Principle: A small volume of the liquid sample is introduced into a U-shaped tube, which is then electronically excited to oscillate. The instrument measures the frequency of oscillation, which is directly related to the density of the sample.

-

Procedure:

-

Calibrate the instrument with dry air and deionized water.

-

Ensure the measuring cell (U-tube) is clean and dry.

-

Inject the ethanol sample into the cell, ensuring no air bubbles are present.[8]

-

Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 20°C or 25°C).

-

The instrument will display the density value, typically in g/cm³ or kg/m ³.[8]

-

This is a classical and reliable gravimetric method.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

Carefully clean and dry the pycnometer and weigh it empty.

-

Fill the pycnometer with the ethanol sample, ensuring the liquid reaches the calibration mark. Use a constant temperature bath to bring the sample to the desired temperature.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the ethanol (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[9] It is a characteristic property that can be used to identify a substance or determine its purity.

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.[9][10]

-

Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (often built-in, corresponding to the sodium D-line).[9]

-

Procedure:

-

Ensure the prisms of the refractometer are clean.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the ethanol sample onto the lower prism.[11]

-

Close the prisms.

-

Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature (e.g., 20°C).[9][12]

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale, typically to four decimal places.[4][9]

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid sample like ethanol.

Caption: Workflow for Physical Property Determination.

References

- 1. Determination of Boiling Point of Ethanol by Distillation Method - STEMart [ste-mart.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. Chemistry 210 Experiment 5 [home.miracosta.edu]

- 5. worldscientific.com [worldscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Fuel Ethanol Certification | ASTM [astm.org]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. cit.vfu.cz [cit.vfu.cz]

- 10. scribd.com [scribd.com]

- 11. How to use a refractometer to measure alcohol content [xylemanalytics.com]

- 12. epj-conferences.org [epj-conferences.org]

Stability and Storage of 2-(Tributylstannyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Tributylstannyl)thiazole. A comprehensive understanding of this compound's characteristics is crucial for its effective use in research and development, particularly in applications such as Stille cross-coupling reactions. This document outlines the factors influencing its stability, recommended handling procedures, and potential degradation pathways.

Physicochemical Properties and Stability Profile

This compound is a valuable organotin reagent known for its role in organic synthesis. Its stability is a critical factor for ensuring reproducibility and success in synthetic protocols. The compound is generally considered stable when stored under the recommended conditions.[1] However, like other organotin compounds, it is susceptible to degradation through various mechanisms.

Key Stability-Influencing Factors:

-

Temperature: Elevated temperatures can promote the degradation of organotin compounds.[2]

-

Light: Exposure to UV radiation can lead to the cleavage of the tin-carbon bond.

-

Air and Moisture: Organostannanes, while generally stable to air and moisture, can undergo slow oxidation and hydrolysis.[3] Storing under an inert atmosphere is recommended to prevent oxidation.

-

Chemical Compatibility: Contact with strong oxidizing agents, strong mineral acids, and bases should be avoided.

Recommended Storage and Handling

To ensure the integrity and reactivity of this compound, adherence to proper storage and handling protocols is essential.

| Parameter | Recommendation |

| Temperature | Store in a cool place, with a recommended temperature range of 2-8°C. |

| Atmosphere | Keep the container tightly closed in a dry and well-ventilated place.[1] For long-term storage, blanketing with an inert gas such as argon or nitrogen is advisable to prevent oxidation. |

| Light Exposure | Protect from light by storing in an opaque or amber-colored vial. |

| Moisture | Store in a dry environment to prevent hydrolysis. |

| Container | Use a tightly sealed container.[1] If a container is opened, it must be carefully resealed and kept upright to prevent leakage. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong mineral acids, and bases. |

Potential Degradation Pathways

The primary degradation pathway for tributyltin compounds, including this compound, involves the sequential cleavage of the tin-carbon bonds. This process, known as debutylation, results in the formation of progressively less substituted and generally less toxic organotin compounds.

The degradation can be initiated by various factors, including:

-

Photolysis: UV irradiation can induce homolytic cleavage of the Sn-C bond.

-

Chemical Cleavage: Strong acids or electrophilic agents can facilitate the breaking of the Sn-C bond.

-

Biological Degradation: In environmental contexts, microorganisms can metabolize tributyltin compounds.

The generally accepted degradation pathway for the tributyltin moiety is as follows:

Quantitative Stability Data (Illustrative)

While specific stability data for pure this compound is limited, studies on tributyltin (TBT) in environmental samples provide an indication of its degradation over time. It is important to note that the matrix (e.g., pure compound vs. environmental sample) and the specific organic substituent (thiazole in this case) can influence the rate of degradation.

The following table summarizes the stability of TBT in different environmental matrices over 18 months.

| Matrix | Storage Condition | Time (days) | % TBT Loss |

| Unacidified Seawater | 4°C, dark | 540 | ~50% |

| Air-dried, pasteurized sediment | 25°C | 540 | ~30% |

| Frozen cockles and oysters | -20°C, dark | >210 | Stable |

| Freeze-dried cockles and oysters | 4°C | 540 | ~70% |

Data adapted from a study on the stability of tributyltin in environmental samples.

Experimental Protocols: Synthesis of this compound

The following are common laboratory methods for the synthesis of this compound. Proper execution of these protocols is essential for obtaining a high-purity product with optimal stability.

Grignard Reagent Method

This method involves the formation of a Grignard intermediate from 2-bromothiazole.

Procedure:

-

Under an inert argon atmosphere, add a hexane solution of n-butyllithium dropwise to an anhydrous ether solution of 2-bromothiazole at 0°C.

-

Stir the mixture for 1 hour.

-

Cool the reaction to -78°C.

-

Slowly add an anhydrous ether solution of tributyltin chloride.

-

Stir the mixture overnight, allowing it to warm to room temperature.

-

Quench the reaction with water.

-

Extract the product with ether.

-

Dry the combined organic layers with magnesium sulfate.

-

Remove the solvent under vacuum to yield the product.

Lithium-Tin Exchange Method

This alternative route also utilizes an organolithium intermediate.

Procedure:

-

Add n-butyllithium to a solution of 2-bromothiazole in anhydrous ether at -78°C to form the lithiated intermediate.

-

Gradually introduce tributyltin chloride in diethyl ether.

-

Slowly warm the reaction to room temperature and stir to completion.

-

Quench the reaction with water.

-

Perform an extraction, followed by drying and filtration.

-

Concentrate the solution.

-

Purify the product via silica gel chromatography.

Conclusion

The stability of this compound is paramount for its successful application in organic synthesis. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, researchers can minimize degradation and ensure the compound's reactivity. While specific quantitative stability data for the pure compound is an area requiring further investigation, understanding the general degradation pathways of tributyltin compounds provides a valuable framework for handling and long-term storage. The provided synthesis protocols offer a reliable means of preparing high-purity this compound for research and development purposes.

References

An In-depth Technical Guide to the Safe Handling of Organotin Compounds for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for organotin compounds in a laboratory setting. Given their diverse applications and significant toxicological profiles, stringent adherence to safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines essential information on toxicity, exposure limits, personal protective equipment, emergency procedures, and waste disposal.

Understanding the Hazards of Organotin Compounds

Organotin compounds are a class of organometallic chemicals with at least one tin-carbon bond.[1] Their toxicity varies significantly depending on the number and nature of the organic substituents attached to the tin atom.[2] Generally, the toxicity follows the order: triorganotins > diorganotins > monoorganotins.[2] Tetraorganotins are considered less toxic but can be metabolized in the body to more toxic triorganotin compounds. The primary routes of exposure in a laboratory setting are inhalation, skin contact, and ingestion.[3]

Acute exposure to certain organotins can lead to skin and eye irritation, respiratory distress, gastrointestinal issues, and neurological damage.[3] Chronic exposure has been associated with immunotoxicity, neurotoxicity, and endocrine-disrupting effects.[4][5] Tributyltin (TBT) and triphenyltin (TPT) compounds, for instance, are known to be potent inhibitors of mitochondrial ATP synthase and can act as agonists for retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[6][7]

Quantitative Toxicity and Exposure Data

For risk assessment and the implementation of appropriate safety controls, it is crucial to be aware of the established occupational exposure limits and the acute toxicity data for commonly used organotin compounds.

Occupational Exposure Limits (OELs)

The following table summarizes the key occupational exposure limits for organotin compounds as established by various regulatory bodies. These values are crucial for industrial hygienists and laboratory managers in ensuring that workplace air quality remains within safe parameters.

| Regulatory Body | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) | Skin Notation | Notes |

| OSHA (PEL) | 0.1 mg/m³ (as Sn) | - | No | Permissible Exposure Limit.[8] |

| NIOSH (REL) | 0.1 mg/m³ (as Sn) | - | Yes | Recommended Exposure Limit; applies to all organic tin compounds except cyhexatin.[8] |

| ACGIH (TLV) | 0.1 mg/m³ (as Sn) | 0.2 mg/m³ (as Sn) | Yes | Threshold Limit Value; danger of cutaneous absorption.[3][8] |

Acute Toxicity Data

The LD50 (Lethal Dose, 50%) is a measure of the acute toxicity of a substance. The values can vary based on the species and the route of administration. The following table provides a summary of reported oral LD50 values for several organotin compounds in rats.

| Compound | Oral LD50 (rat) |

| Monobutyltin trichloride (MBTC) | 1,400 mg/kg[1] |

| Monooctyltin trichloride (MOTC) | 1,500 mg/kg[1] |

| Dibutyltin (IV) Bis-N-benzyl methyl dithiocarbamate | 776.2 mg/kg (male), 794.3 mg/kg (female)[9] |

Experimental Protocols for Safe Handling

Adherence to detailed and standardized experimental protocols is the cornerstone of safety when working with organotin compounds. The following sections provide step-by-step procedures for critical laboratory operations.

Protocol for General Handling and Use

This protocol outlines the essential steps for the routine handling of organotin reagents in a laboratory fume hood.

-

Preparation and Designated Area:

-

Ensure that all work with organotin compounds is conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[10]

-

Designate a specific area within the fume hood for organotin work and clearly label it.

-

Before starting, ensure that an emergency shower and eyewash station are readily accessible and have been recently tested.[1]

-

Remove all unnecessary items from the work area to prevent contamination.

-

-

Personal Protective Equipment (PPE):

-

Don a flame-retardant laboratory coat, long pants, and closed-toe shoes.[10]

-

Wear chemical safety goggles and a face shield.[1]

-

Select appropriate chemical-resistant gloves. Double-gloving is recommended. Consult glove compatibility charts for the specific organotin compound and solvents being used.

-

-

Reagent Handling:

-

For air-sensitive organotins like tri-n-butyltin hydride, use anhydrous techniques and handle under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Use a syringe and needle for transferring liquid organotin reagents from Sure/Seal™ bottles to minimize exposure.[10]

-

Ensure all glassware is dry and, if necessary, flame-dried and cooled under an inert atmosphere before use.[10]

-

Avoid working alone when handling highly toxic organotin compounds.[10]

-

-

Post-Procedure:

-

Upon completion of the experiment, decontaminate all surfaces and equipment.

-

Properly dispose of all organotin-contaminated waste as outlined in Protocol 3.4.

-

Carefully remove PPE, avoiding self-contamination, and wash hands thoroughly with soap and water.[1]

-

Protocol for Spill Cleanup

Immediate and appropriate response to a spill is critical to prevent widespread contamination and exposure.

-

Initial Response (for small spills < 100 mL):

-

Spill Containment and Cleanup:

-

Don appropriate PPE, including respiratory protection if necessary.[12]

-

Contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).[12]

-

For liquid spills, apply absorbent material over the spill, starting from the edges and working inwards.[12]

-

For solid spills, carefully sweep the material into a container, avoiding the generation of dust.[12]

-

Collect the absorbed material and contaminated debris using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[12]

-

-

Decontamination of Spill Area:

-

Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., toluene or hexanes for many organotins) to remove any remaining residue. Place the used cleaning materials in the hazardous waste container.

-

Wash the area with soap and water.[12]

-

-

Waste Disposal and Reporting:

-

Dispose of the sealed hazardous waste container according to institutional guidelines (see Protocol 3.4).

-

Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

-

Protocol for Decontamination of Glassware and Equipment

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and accidental exposure.

-

Initial Rinse:

-

Chemical Decontamination:

-

Immerse the rinsed glassware and equipment in a freshly prepared oxidizing solution. A common and effective method is to soak the items in a commercial bleach solution (sodium hypochlorite) overnight.[13] This process oxidizes the organotin compounds to less toxic tin oxides.[13]

-

Alternatively, a 20% nitric acid bath can be used for soaking.[13]

-

After soaking, carefully decant the decontamination solution into a separate hazardous waste container.

-

-

Final Cleaning:

-

Wash the decontaminated glassware and equipment with laboratory detergent (e.g., Alconox) and water.[13]

-

Rinse thoroughly with deionized water and allow to dry.

-

Protocol for Waste Disposal

All organotin-containing waste must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.

-

Waste Segregation and Collection:

-

Collect all organotin-contaminated solid waste (e.g., gloves, absorbent materials, paper towels, contaminated silica gel) in a dedicated, clearly labeled, and sealed hazardous waste container.[14]

-

Collect all organotin-contaminated liquid waste (e.g., reaction residues, solvent rinsates) in a separate, compatible, and clearly labeled hazardous waste container.[10]

-

Ensure waste containers are kept closed except when adding waste.[15]

-

-

Labeling:

-

Label all waste containers with "Hazardous Waste," the full chemical names of the contents (including "Organotin Compounds"), and the approximate percentages of each component.[15]

-

-

Storage and Disposal:

Visual Guides to Safety and Mechanisms

The following diagrams, created using the DOT language, provide visual representations of key safety workflows and the toxicological mechanisms of organotin compounds.

Safe Handling Workflow for Organotin Compounds

Caption: Workflow for the safe handling of organotin compounds.

Decision Tree for Personal Protective Equipment (PPE) Selection

Caption: Decision tree for selecting appropriate PPE.

Simplified Signaling Pathway of Organotin-Induced Cellular Toxicity

Caption: Key pathways of organotin cellular toxicity.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]

- 6. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. osha.gov [osha.gov]

- 9. sid.ir [sid.ir]

- 10. delvallelab.weebly.com [delvallelab.weebly.com]

- 11. ccny.cuny.edu [ccny.cuny.edu]

- 12. ehs.utk.edu [ehs.utk.edu]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. vumc.org [vumc.org]

A Technical Guide to 2-(Tributylstannyl)thiazole: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tributylstannyl)thiazole, a versatile organotin reagent crucial for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The document details its commercial availability, provides established protocols for its synthesis, and offers a step-by-step guide to its application in Stille cross-coupling reactions, a cornerstone of modern synthetic chemistry. A specific case study on the synthesis of epothilone D analogues showcases its practical utility in drug development. Safety, handling, and characterization data are also presented to ensure its effective and safe use in a laboratory setting.

Introduction

This compound is a key building block in organic synthesis, primarily utilized as a donor of the thiazole moiety in palladium-catalyzed Stille cross-coupling reactions.[1] The thiazole ring is a privileged scaffold found in a wide array of biologically active compounds, including antimicrobial, antiviral, and anticancer agents.[1] The ability to efficiently introduce this heterocycle into complex molecular architectures makes this compound an invaluable tool for medicinal chemists and drug development professionals. This guide aims to provide a detailed technical resource on its procurement, synthesis, and application.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers. Researchers can procure this reagent in various purities and quantities to suit their specific research needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 642541 | 97% | 1 g, 5 g |

| Thermo Scientific Chemicals | AAH5109003 | 96% | 1 g, 5 g |

| ChemicalBook | CB3238857 | 97% | Inquire |

| J & K SCIENTIFIC LTD. | - | 95% | 1 g |

| PharmaBlock Sciences (Nanjing), Inc. | - | 97% | 1 g, 5 g, 10 g, 25 g |

It is recommended to consult the suppliers' websites for the most up-to-date pricing and availability information.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of this compound is essential for its safe handling and use in experimental procedures.

Table 2: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 121359-48-6 |

| Molecular Formula | C₁₅H₂₉NSSn |

| Molecular Weight | 374.17 g/mol |

| Appearance | Clear, almost colorless liquid |

| Boiling Point | 307-309 °C (lit.) |

| Density | 1.190 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5200 (lit.) |

| Flash Point | >110 °C (>230 °F) - closed cup |

| Solubility | Not miscible or difficult to mix with water. |

Safety Information: [2]

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.

-

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid release to the environment. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. A respirator may be required depending on the scale of the reaction.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. Two common high-yield methods are the Grignard reagent method and the lithium-tin exchange method.[1]

Grignard Reagent Method

This method involves the formation of a Grignard-like intermediate from 2-bromothiazole, followed by quenching with tributyltin chloride.[1]

Experimental Protocol:

-

Under an inert argon atmosphere, add a hexane solution of n-butyllithium dropwise to a solution of 2-bromothiazole in anhydrous diethyl ether at 0 °C.

-

Stir the mixture for 1 hour at 0 °C and then cool to -78 °C.

-

Slowly add a solution of tributyltin chloride in anhydrous diethyl ether.

-

Allow the reaction mixture to stir overnight while gradually warming to room temperature.

-

Quench the reaction with water and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel chromatography to yield this compound as a colorless oil (yields typically range from 92-97%).[1]

Lithium-Tin Exchange Method

This alternative route involves a lithium-halogen exchange followed by the introduction of the tin electrophile.[1]

Experimental Protocol:

-

To a solution of 2-bromothiazole in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

After stirring for a short period, add tributyltin chloride in diethyl ether.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Work-up involves quenching with water, extraction with an organic solvent, drying, and concentration.

-

Purification by silica gel chromatography typically yields the desired product in approximately 90% yield.[1]

Application in Stille Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions to form C-C bonds with sp²-hybridized electrophiles, such as aryl and vinyl halides or triflates.[1]

Case Study: Synthesis of Bridged Epothilone D Analogues

Epothilones are a class of microtubule-stabilizing agents with potent anticancer activity. The synthesis of novel analogues is a key strategy in the development of new cancer therapeutics. This compound has been successfully employed in the synthesis of bridged epothilone D analogues.[3]

In one reported synthesis, an advanced triol intermediate was coupled with this compound to introduce the crucial thiazole side chain.[3]

Table 3: Reaction Conditions for Stille Coupling in the Synthesis of an Epothilone D Analogue Intermediate [3]

| Parameter | Condition |

| Electrophile | C26-Iodo Intermediate (Triol 21) |

| Nucleophile | This compound (26) |

| Catalyst | Not explicitly stated, but typically a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand. |

| Solvent | Not explicitly stated, but common solvents include THF, DMF, or toluene. |

| Temperature | Typically elevated temperatures (e.g., 60-100 °C). |

| Yield | Not explicitly reported for this specific step, but subsequent steps proceeded. |

General Experimental Protocol for Stille Coupling:

-

To a solution of the aryl or vinyl halide/triflate in an anhydrous solvent (e.g., THF, DMF, toluene) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, typically 2-5 mol%) and any necessary ligands or additives (e.g., CuI, CsF).

-

Add this compound (typically 1.1-1.5 equivalents).

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to remove tin byproducts.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a commercially available and synthetically accessible reagent that plays a pivotal role in the construction of complex molecules containing the thiazole moiety. Its application in Stille cross-coupling reactions provides a reliable and efficient method for the formation of C-C bonds, which is particularly valuable in the field of drug discovery and development. The successful incorporation of this reagent in the synthesis of epothilone analogues highlights its significance in the quest for novel therapeutic agents. This guide provides the necessary technical information for researchers to confidently and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Stille Coupling with Organostannanes for Researchers, Scientists, and Drug Development Professionals

The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Discovered by John K. Stille, this palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive overview of the Stille coupling, including its mechanism, practical experimental protocols, and quantitative data to aid in reaction optimization.

Core Principles and Mechanism

The Stille reaction's success stems from the stability of organostannane reagents to air and moisture, which simplifies their handling compared to many other organometallic compounds. The reaction is compatible with a wide array of functional groups, such as esters, amides, ketones, and alcohols, minimizing the need for protecting group strategies in complex syntheses.

The catalytic cycle of the Stille coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the organic halide (R¹-X), leading to the formation of a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnR₃) then transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step of the reaction.

-

Reductive Elimination: Finally, the two organic fragments (R¹ and R²) are eliminated from the palladium complex, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot

Caption: Catalytic cycle of the Stille coupling reaction.

Quantitative Data Presentation

The efficiency of the Stille coupling is influenced by several factors, including the choice of catalyst, ligands, solvent, and additives. The following tables summarize quantitative data from various literature sources to provide a comparative overview of reaction performance under different conditions.

Table 1: Effect of Catalyst and Ligand on the Coupling of 4-Bromoanisole and Phenyltributyltin

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Yield (%) | Reference |

| 1 | Pd(OAc)₂ (3) | None | DMF | KF (3 equiv) | 48 | |

| 2 | Pd(OAc)₂ (3) | Dabco (6) | DMF | KF (3 equiv) | 84 | |

| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | CsF (2.2 equiv) | 97 |

Table 2: Influence of Additives on Reaction Rate and Yield

| Coupling Partners | Catalyst/Ligand | Additive | Relative Rate Enhancement | Yield (%) | Reference |

| Aryl iodide + Vinylstannane | Pd₂(dba)₃/PPh₃ | None | 1 | - | |

| Aryl iodide + Vinylstannane | Pd₂(dba)₃/PPh₃ | CuI (10 mol%) | 10 | - | |

| Aryl iodide + Vinylstannane | Pd₂(dba)₃/PPh₃ | CuI (114 mol%) | >100 | - | |

| Enol triflate + 1-Substituted vinylstannane | Pd(PPh₃)₄ | LiCl (6 equiv) | - | 92 | |

| Enol triflate + 1-Substituted vinylstannane | Pd(PPh₃)₄ | CuCl (5 equiv) + LiCl (6 equiv) | - | 92 |

Table 3: Comparison of Stille and Suzuki Couplings for Diazocine Functionalization

| Coupling Type | Electrophile | Nucleophile | Catalyst System | Additive | Yield (%) | Reference |

| Stille | 4-Bromotoluene | Diazocine-SnBu₃ | Pd(OAc)₂/XPhos | CsF | 92 | |

| Suzuki | 4-Bromotoluene | Diazocine-B(pin) | Pd(OAc)₂/XPhos | K₃PO₄ | 91 | |

| Stille | 4-Bromoanisole | Diazocine-SnBu₃ | Pd(OAc)₂/XPhos | CsF | 90 | |

| Suzuki | 4-Bromoanisole | Diazocine-B(pin) | Pd(OAc)₂/XPhos | K₃PO₄ | 95 | |

| Stille | 1-Bromo-4-nitrobenzene | Diazocine-SnBu₃ | Pd(OAc)₂/XPhos | CsF | 89 | |

| Suzuki | 1-Bromo-4-nitrobenzene | Diazocine-B(pin) | Pd(OAc)₂/XPhos | K₃PO₄ | 80 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of the Stille coupling in a research setting.

General Procedure for Stille Coupling of an Aryl Bromide with an Organostannane

This protocol is a generalized procedure based on common practices in the literature.

dot

Caption: General experimental workflow for a Stille coupling reaction.

Materials:

-

Aryl bromide (1.0 eq)

-

Organostannane (1.05-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Ligand (if required, e.g., PPh₃, XPhos)

-

Anhydrous, degassed solvent (e.g., toluene, THF, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and ligand (if used).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous and degassed solvent via syringe.

-

Add the organostannane to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).

-

Upon completion, cool the reaction to room temperature.

-

Proceed with the work-up procedure to remove tin byproducts.

Work-up Procedure for Removal of Tin Byproducts

The removal of toxic tin byproducts is a critical step in the purification of the desired coupled product. Several methods have been developed for this purpose.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF.

-

Shake vigorously for at least one minute and allow the layers to separate. A precipitate of tributyltin fluoride may form.

-

If a precipitate forms, filter the entire mixture through a pad of Celite®.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography with Triethylamine

-

Prepare a silica gel slurry in an eluent containing 2-5% triethylamine.

-

Pack a chromatography column with the slurry.

-

Concentrate the crude reaction mixture and load it onto the column.

-

Elute with the triethylamine-containing eluent to isolate the purified product.

Applications in Drug Discovery and Development

The Stille coupling's broad functional group tolerance and mild reaction conditions have made it a valuable tool in the synthesis of pharmaceutically active compounds. It has been employed in the total synthesis of numerous complex natural products with medicinal properties, such as ircinal A and quadrigemine C. The ability to construct intricate molecular architectures efficiently makes the Stille coupling a key strategy in the development of new drug candidates. For instance, it has been utilized in the synthesis of kinase inhibitors and other therapeutic agents.

Conclusion

The Stille coupling remains a powerful and versatile method for the formation of carbon-carbon bonds in organic synthesis. Its reliability, coupled with a deep understanding of its mechanism and the continuous development of more efficient catalytic systems, ensures its continued importance in academic research and the pharmaceutical industry. Careful consideration of reaction parameters and appropriate work-up procedures are essential for maximizing yields and obtaining high-purity products. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important transformation.

Methodological & Application

Application Notes and Protocols for Stille Cross-Coupling Using 2-(Tributylstannyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] This methodology is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials, due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[1][2]

This document provides a detailed protocol for the Stille cross-coupling reaction using 2-(tributylstannyl)thiazole, a key reagent for the synthesis of 2-arylthiazoles. The thiazole moiety is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[3] Therefore, efficient methods for its elaboration are of high interest to the drug development community.

Reagent Profile: this compound

This compound is a clear, almost colorless liquid that serves as the organotin nucleophile in the Stille coupling, transferring the thiazole group to an organic electrophile.[3]

Key Properties:

| Property | Value |

| CAS Number | 121359-48-6 |

| Molecular Formula | C₁₅H₂₉NSSn |

| Molecular Weight | 374.17 g/mol |

| Boiling Point | 307–309 °C |

| Density | 1.19 g/mL at 25 °C |

Storage and Handling:

Due to the toxicity of organotin compounds, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C, protected from light and moisture.[3]

Reaction Mechanism and Workflow

The Stille cross-coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The general workflow for a Stille cross-coupling experiment is outlined below.

Caption: General experimental workflow for Stille cross-coupling.

Experimental Protocol

This protocol provides a general procedure for the Stille cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific substrates.

Materials and Reagents:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, AsPh₃, or a Buchwald ligand) (2-10 mol%)

-

Anhydrous solvent (e.g., toluene, DMF, dioxane)

-

Co-catalyst/additive (optional, e.g., CuI, LiCl, CsF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

-

Reaction heating and stirring equipment

-

Solvents for extraction and chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), palladium catalyst, and ligand (if used).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Degassing: Bubble the inert gas through the solution for 15-20 minutes to ensure the removal of dissolved oxygen.

-

Reagent Addition: Add this compound (1.0 - 1.2 eq) via syringe. If a solid co-catalyst/additive is used, it can be added with the initial solids.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF or NH₄Cl to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Reaction Scope and Yields

The Stille coupling of this compound is compatible with a range of aryl and heteroaryl halides. The following table summarizes representative examples found in the literature.

| Aryl Halide | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ (5) | - | DMF | 95 | - | 67 |

| 4-Iodoacetophenone | Pd₂(dba)₃ (2.5) | AsPh₃ (10), CuI (10) | DMF | 80 | 12 | 85 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 78 |

| 2-Bromopyridine | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 24 | 72 |

| 3-Bromobenzonitrile | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | Dioxane | 100 | 18 | 81 |

Note: The data in this table is a compilation of representative examples and may not be from a single source. Yields are highly substrate and condition dependent.

Applications in Drug Discovery and Materials Science

The 2-arylthiazole core synthesized through this protocol is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[4] The ability to rapidly generate a library of analogs by varying the aryl halide coupling partner makes this reaction a valuable tool in structure-activity relationship (SAR) studies.

Beyond pharmaceuticals, 2-arylthiazoles are also of interest in materials science for applications in organic light-emitting diodes (OLEDs), dyes, and electronic materials due to their unique photophysical properties.[5]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper degassing and use of anhydrous solvents. Use a fresh batch of catalyst. |

| Low reaction temperature | Increase the reaction temperature in increments. | |

| Poorly reactive halide | Switch from aryl bromide to aryl iodide. Consider a more active catalyst/ligand system. | |

| Homocoupling of the stannane | Reaction conditions too harsh | Lower the reaction temperature. |

| Presence of oxygen | Ensure thorough degassing of the reaction mixture. | |

| Difficulty removing tin byproducts | Incomplete quenching | Use a saturated aqueous solution of KF and stir vigorously for several hours during work-up. |

| Co-elution during chromatography | Add a small amount of triethylamine to the eluent. |

References

- 1. researchgate.net [researchgate.net]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. This compound: Synthesis and Key Applications - Enigmatic Blog [enigmaticblog.com]

- 4. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. This compound: Synthesis and Key Applications [hzsqchem.com]

Application Notes and Protocols for Palladium-Catalyzed Arylation of Thiazole with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed arylation of thiazole and its derivatives with aryl halides. The arylated thiazole motif is a crucial pharmacophore in numerous biologically active compounds, making its synthesis a key focus in medicinal chemistry and materials science. This document outlines various palladium-catalyzed methods, including direct C-H arylation and several named cross-coupling reactions, offering a versatile toolkit for the synthesis of diverse arylthiazole derivatives.

Introduction to Palladium-Catalyzed Arylation of Thiazoles

The introduction of an aryl group onto a thiazole ring can be achieved through several powerful palladium-catalyzed reactions. These methods offer significant advantages over classical approaches, including milder reaction conditions, broader functional group tolerance, and often higher yields. The primary strategies covered in these notes are:

-

Direct C-H Arylation: This method forms a C-C bond by directly coupling a C-H bond on the thiazole ring with an aryl halide. It is an atom-economical approach as it avoids the pre-functionalization of the thiazole ring.[1]

-

Suzuki-Miyaura Coupling: This versatile reaction couples a halothiazole with an arylboronic acid or its derivative. Its popularity stems from the stability and low toxicity of the boron reagents.

-

Stille Coupling: This reaction involves the coupling of a halothiazole with an organostannane reagent. While effective, the toxicity of tin compounds is a notable drawback.[2]

-

Negishi Coupling: This method utilizes an organozinc reagent to couple with a halothiazole. Organozinc reagents are highly reactive, often leading to high yields under mild conditions.

-

Heck Coupling: This reaction forms a C-C bond between a halothiazole and an alkene, which can be a precursor to an aryl group or part of a more complex structure.

-

Buchwald-Hartwig Amination: This reaction is used to couple an aminothiazole with an aryl halide to form a C-N bond, leading to N-arylaminothiazoles.

The choice of method often depends on the desired regioselectivity (arylation at C2, C4, or C5 of the thiazole ring), the availability of starting materials, and the tolerance of functional groups on the substrates.

Regioselectivity in the Arylation of Thiazoles

The position of arylation on the thiazole ring can be controlled by the choice of catalyst, ligands, base, and reaction conditions.

-

C5-Arylation: Direct C-H arylation often favors the C5 position, which is the most electron-rich and sterically accessible. Ligand-free palladium systems or those with simple phosphine ligands often yield C5-arylated products.[1][3][4]

-

C2-Arylation: Arylation at the C2 position can be achieved under specific conditions, often requiring a particular combination of palladium catalyst, ligand, and base. For example, a Pd/PPh3/NaOtBu system has been shown to favor C2 arylation.[5]

-

Sequential Arylation: It is possible to perform sequential arylations at different positions of the thiazole ring to synthesize multi-arylated thiazoles. For instance, a synthetic route can be designed for the sequential arylation at the C5, C2, and C4 positions.[5]

Data Presentation: Comparative Yields

The following tables summarize the yields of various palladium-catalyzed arylation reactions of thiazoles with different aryl halides under optimized conditions as reported in the literature.

Table 1: Direct C-H Arylation of Thiazole Derivatives with Aryl Bromides [1]

| Thiazole Derivative | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiazole | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 150 | 3 | 95 |

| Thiazole | 4-Bromoacetophenone | Pd(OAc)₂ | KOAc | DMA | 150 | 3 | 98 |

| Thiazole | 4-Bromotoluene | Pd(OAc)₂ | KOAc | DMA | 150 | 3 | 85 |

| 2-Methylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 150 | 24 | 90 |

| 2-Methylthiazole | 4-Bromoacetophenone | Pd(OAc)₂ | KOAc | DMA | 150 | 24 | 92 |

Table 2: Suzuki-Miyaura Coupling of Halothiazoles with Arylboronic Acids [6][7]

| Halothiazole | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 91 |

| 4-Bromothiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |

| 5-Bromothiazole | 3-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 94 |

| 2-Chlorothiazole | Naphthalene-2-boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 78 |

Table 3: Stille Coupling of Halothiazoles with Organostannanes [2]

| Halothiazole | Organostannane | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromothiazole | Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 24 | 85 |

| 5-Iodothiazole | 2-Thienyltributylstannane | PdCl₂(PPh₃)₂ | DMF | 80 | 12 | 92 |

| 2-Bromothiazole | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃/P(furyl)₃ | Dioxane | 100 | 16 | 89 |

Table 4: Negishi Coupling of Halothiazoles with Organozinc Reagents [8][9]

| Halothiazole | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromothiazole | Phenylzinc chloride | Pd(OAc)₂/CPhos | THF | 25 | 16 | 92 |

| 5-Iodothiazole | 4-Fluorophenylzinc chloride | Pd(dppf)Cl₂ | THF | 60 | 12 | 87 |

| 2-Bromothiazole | 2-Thienylzinc chloride | Pd₂(dba)₃/XPhos | THF/Toluene | 25 | 18 | 90 |

Experimental Protocols

The following are detailed protocols for key palladium-catalyzed arylation reactions of thiazoles.

Direct C-H Arylation of Thiazole (C5-Selective)

This protocol describes a ligand-free, palladium-catalyzed direct arylation of thiazole at the C5 position with an aryl bromide.[1]

Materials:

-

Thiazole

-

Aryl bromide (e.g., 4-bromoacetophenone)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Schlenk tube or sealed reaction vial

-

Standard laboratory glassware for workup and purification

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add thiazole (1.0 mmol, 1.0 equiv), aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and KOAc (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMA (3 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 150 °C.

-

Stir the reaction mixture for the specified time (e.g., 3-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiazole.

Suzuki-Miyaura Coupling of 2-Bromothiazole

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-bromothiazole with an arylboronic acid.

Materials:

-

2-Bromothiazole

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene, Ethanol, and Water

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware for workup and purification

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve 2-bromothiazole (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

-

Add K₂CO₃ (2.0 mmol, 2.0 equiv) to the mixture.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture under the inert atmosphere.

-

Attach a reflux condenser and heat the mixture at 80 °C for 12 hours with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-arylthiazole.

Stille Coupling of 2-Bromothiazole

This protocol provides a general method for the Stille coupling of 2-bromothiazole with an organostannane.

Materials:

-

2-Bromothiazole

-

Organostannane (e.g., phenyltributylstannane)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene

-

Schlenk tube or sealed reaction vial

-

Standard laboratory glassware for workup and purification

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add 2-bromothiazole (1.0 mmol, 1.0 equiv), the organostannane (1.1 mmol, 1.1 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts.

-

Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Negishi Coupling of 2-Bromothiazole

This protocol describes the Negishi coupling of 2-bromothiazole with an organozinc reagent, which is often prepared in situ.

Materials:

-

2-Bromothiazole

-

Aryl halide (for preparation of organozinc reagent, e.g., bromobenzene)

-

n-Butyllithium (n-BuLi)

-

Zinc chloride (ZnCl₂), anhydrous

-

Palladium(II) acetate (Pd(OAc)₂)

-

CPhos (a biarylphosphine ligand)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for workup and purification

-

Inert gas (Nitrogen or Argon)

Procedure:

Preparation of the Organozinc Reagent (in a separate flask):

-

Dissolve the aryl halide (1.1 mmol) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi (1.1 mmol) and stir for 30 minutes.

-

Add a solution of anhydrous ZnCl₂ (1.2 mmol) in THF and allow the mixture to warm to room temperature.

Negishi Coupling:

-

In another oven-dried flask under an inert atmosphere, add 2-bromothiazole (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and CPhos (0.02 mmol, 2 mol%) in anhydrous THF.

-

Add the freshly prepared organozinc reagent to this mixture via cannula.

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).